molecular formula C15H11NO3 B415499 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid CAS No. 204847-08-5

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B415499
CAS No.: 204847-08-5
M. Wt: 253.25 g/mol
InChI Key: GRJBJZDHYLETNS-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H11NO3, with a molecular weight of 253.25 g/mol. The structure features a quinoline ring fused with a furan moiety, which contributes to its biological properties.

SIRT6 Agonistic Activity

Research indicates that compounds with similar structures to this compound exhibit significant agonistic effects on SIRT6, an NAD+-dependent deacetylase involved in various physiological processes including metabolism and aging. The activation of SIRT6 has been linked to anticancer effects, particularly in pancreatic cancer models. For instance, a study demonstrated that quinoline derivatives showed promising anticancer activity by enhancing SIRT6 activity, leading to improved metabolic regulation in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AnticancerSIRT6 activation leading to apoptosis in cancer cells
Enzyme inhibition (SIRT3)Selective inhibition affecting mitochondrial functions
AntimicrobialInhibition of bacterial growth (MRSA)
CytotoxicityInduces cell death in various cancer cell lines

Anticancer Studies

In vitro studies have shown that this compound derivatives can inhibit the proliferation of pancreatic cancer cells. For example, compound 12q demonstrated significant anti-proliferative effects when tested against pancreatic cancer cell lines using MTT assays. The results indicated that treatment led to reduced cell viability and induced apoptosis through SIRT6-mediated pathways .

Antimicrobial Activity

Another study evaluated the antimicrobial potential of quinoline derivatives against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus (including MRSA), with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations. This suggests potential for development into therapeutic agents for bacterial infections resistant to conventional antibiotics .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJBJZDHYLETNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204847-08-5
Record name 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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